molecular formula C9H8O2 B1608344 Benzofuran-3-ylmethanol CAS No. 4687-23-4

Benzofuran-3-ylmethanol

Cat. No. B1608344
CAS RN: 4687-23-4
M. Wt: 148.16 g/mol
InChI Key: NTWWUWHQMMQLSI-UHFFFAOYSA-N
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Description

Benzofuran-3-ylmethanol is a chemical compound . It is a type of benzofuran compound, which are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds, including Benzofuran-3-ylmethanol, can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of Benzofuran-3-ylmethanol can be determined using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .


Chemical Reactions Analysis

Benzofuran compounds, including Benzofuran-3-ylmethanol, have been found to exhibit various biological activities. For example, they have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been used in the synthesis of benzofuropyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzofuran-3-ylmethanol, such as its density, melting point, boiling point, and molecular weight, can be found in chemical databases .

Scientific Research Applications

1. Palladium-Catalyzed Reactions

Benzofuran-3-ylmethanol plays a role in palladium-catalyzed reactions. A study by Luo and Wu (2011) demonstrated an efficient pathway for generating 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones via a palladium-catalyzed carbonylative reaction of 2-alkynylphenol with carbon monoxide. This process, featuring a double insertion of triple bonds, produces high-yield, selective outcomes, highlighting its utility in complex organic syntheses (Luo & Wu, 2011).

2. Synthesis of Biological Agents

Benzofuran-3-ylmethanol derivatives have been synthesized for potential biological applications. A protocol developed by Venkatesh et al. (2010) led to the creation of benzofuran-thiazolidinone derivatives, which were tested for antimicrobial and analgesic activities. These compounds were synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanone, indicating the versatility of benzofuran-3-ylmethanol in medicinal chemistry (Venkatesh, Bodke, & Biradar, 2010).

3. Anticancer Activity

A study by Coskun et al. (2016) highlighted the anticancer potential of benzofuran derivatives. They synthesized a novel series of benzofuran substituted chalcones and evaluated their in vitro antitumor activities against human breast and prostate cancer cell lines. This research underscores the significance of benzofuran-3-ylmethanol derivatives in the development of new anticancer agents (Coskun, Tekin, Sandal, & Coskun, 2016).

4. Natural Product Synthesis and Bioactivity

The synthesis and study of benzofuran compounds, including benzofuran-3-ylmethanol, have gained attention due to their strong biological activities. Miao et al. (2019) reviewed various benzofuran derivatives, emphasizing their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are seen as potential natural drug lead compounds, underscoring their significance in pharmaceutical research (Miao et al., 2019).

5. Development of Antimicrobial Agents

Benzofuran derivatives, including benzofuran-3-ylmethanol, have emerged as important structures in the development of antimicrobial agents. Hiremathad et al. (2015) discussed the role of benzofuran scaffolds in designing efficient antimicrobial drugs, highlighting their effectiveness against various microbes and in treating skin diseases like cancer and psoriasis (Hiremathad et al., 2015).

Safety And Hazards

While specific safety and hazard information for Benzofuran-3-ylmethanol was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

Future Directions

Benzofuran compounds, including Benzofuran-3-ylmethanol, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

1-benzofuran-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWWUWHQMMQLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394832
Record name Benzofuran-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-3-ylmethanol

CAS RN

4687-23-4
Record name Benzofuran-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 650 mg (3.69 mmol) of Benzofuran-3-carboxylic acid methyl ester, prepared as in Intermediate 18, in 25 mL dichloromethane at -78° C. is added dropwise over 5 min a solution of 9.22 mL (9.22 mmol, 2.5 equiv) of a 1.0M solution of DIBAL-H in hexane. The resulting solution is allowed to slowly warm to RT over a 4 h period then quenched by careful addition of 5 mL of H2O. The reaction mixture is poured into 100 mL of EtOAc and extracted with 1N HCl (1×100 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 4/1 as eluent afforded 444 mg of the title compound as a pale yellow oil: 1H NMR (CDCl3, 300 MHz) δ7.66 (d, 1H), 7.60 (s, 1H), 7.49 (d, 1H), 7.29 (m, 2H), 4.82 (d, 2H), 1.70 (m, 1H); Rf =0.17 in hexane/EtOAc 5/1.
Quantity
650 mg
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Intermediate 18
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solution
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25 mL
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Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride in toluene (1.5M, 16.8 ml, 25.2 mmol) was added dropwise to a solution of methyl benzo[b]furan-3-carboxylate (2.02 g, 11.5 mmol) in tetrahydrofuran (50 ml) at -75° C. The resulting solution was stirred at -75° C. for 30 minutes, the cooling bath removed and the mixture allowed to warm to room temperature. The reaction mixture was recooled to -40° C. and quenched by sequential addition of methanol (3 ml), water (1.5 ml) and 2M sodium hydroxide (1.5 ml). The mixture was allowed to warm up to produce a gel, which was filtered off and washed with dichloromethane (6×50 ml). The filtrate was evaporated to dryness, the residue redissolved in ether and the solution dried over magnesium sulphate. The solution was evaporated to afford the title compound (1.66 g, 98%) as an oil which crystallised on standing; δH (CDCl3) 1.61 (1H, br s, OH), 4.85 (2H, s, C H2OH), 7.25-7.35 (2H, m, ArH), 7.49 (1H, dd, J 7.8, 1.0 Hz, ArH), 7.61 (1H, s, 2-H), 7.67 (1H, m, ArH).
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0 (± 1) mol
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16.8 mL
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2.02 g
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50 mL
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Tang, C Jiang, X Zhang, C Liu, J Lin… - The Journal of …, 2017 - ACS Publications
… an etherification of benzofuran-3-ylmethanol C and phenol D by a Mitsunobu reaction. (7) … In the synthetic route to coumestrol 17 (Scheme 3), benzofuran-3-ylmethanol moiety 1a was …
Number of citations: 14 pubs.acs.org
N Saito, K Kawase, N Yamashita, Y Tang, Y Wang… - Bioorganic …, 2019 - Elsevier
… The ether precursor 5 was prepared by Mitsunobu reaction from benzofuran-3-ylmethanol 3 and phenol 4, which were synthesized by known methods starting from compound 1. The …
Number of citations: 3 www.sciencedirect.com
A Padwa, AC Flick, CA Leverett… - The Journal of Organic …, 2004 - ACS Publications
… To a solution of 0.5 g (3.4 mmol) of benzofuran-3-ylmethanol 52 in 8 mL of anhydrous CH 2 Cl 2 was slowly added a solution of 0.7 g (3.6 mmol) of trichloroacetyl isocyanate in 1 mL of …
Number of citations: 173 pubs.acs.org
NM Paul, M Taylor, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Discovering dopamine D2-like receptor subtype-selective ligands has been a focus of significant investigation. The D2R-selective antagonist 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]…
Number of citations: 31 pubs.acs.org
H Huang - 2017 - search.proquest.com
Radical cyclisation and cyclisation cascades are a powerful synthetic approach for the formation of multiple carbon-carbon bonds to generate complex carbo and heterocyclic …
Number of citations: 4 search.proquest.com
AR Katritzky, K Kirichenko, Y Ji, PJ Steel, M Karelson - Arkivoc, 2003 - arkat-usa.org
Reactions of 2-hydroxyphenylmethanones 8 with 1-chloro-1-(benzotriazol-1-yl) alkanes 9 give intermediates 10a–h, which were converted by trimethylsulfonium iodide to oxirans 11a–h…
Number of citations: 6 www.arkat-usa.org
P Kataria, SS Sahoo, R Kontham - The Journal of Organic …, 2023 - ACS Publications
We report an improved synthetic protocol for hydroxy methyl-derived polysubstituted furans employing Bi(III)-catalyzed dehydrative cycloisomerization of α-hydroxy oxetanyl ketones. …
Number of citations: 1 pubs.acs.org
M Iwahashi, A Shimabukuro, T Onoda… - Bioorganic & medicinal …, 2011 - Elsevier
A series of N-benzoyl-2-methylindole-3-acetic acids were synthesized and biologically evaluated as prostaglandin (PG) D 2 receptor antagonists. Some of the selected compounds …
Number of citations: 11 www.sciencedirect.com

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